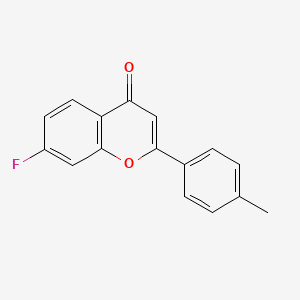7-fluoro-2-p-tolyl-4H-chromen-4-one
CAS No.:
Cat. No.: VC14582235
Molecular Formula: C16H11FO2
Molecular Weight: 254.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C16H11FO2 |
|---|---|
| Molecular Weight | 254.25 g/mol |
| IUPAC Name | 7-fluoro-2-(4-methylphenyl)chromen-4-one |
| Standard InChI | InChI=1S/C16H11FO2/c1-10-2-4-11(5-3-10)15-9-14(18)13-7-6-12(17)8-16(13)19-15/h2-9H,1H3 |
| Standard InChI Key | NGYCVQPULTXSDL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)F |
Introduction
Structural Characteristics and Nomenclature
7-Fluoro-2-p-tolyl-4H-chromen-4-one belongs to the chromenone family, characterized by a benzopyran-4-one core. The International Union of Pure and Applied Chemistry (IUPAC) name reflects substitutions at positions 2 (p-tolyl) and 7 (fluoro). Key structural features include:
-
Benzopyran backbone: A fused benzene and pyran ring system with a ketone at position 4.
-
p-Tolyl group: A para-methyl-substituted phenyl ring at position 2, enhancing lipophilicity and steric bulk.
-
Fluorine atom: An electronegative substituent at position 7, influencing electronic distribution and intermolecular interactions.
Crystallographic data from analogous fluorinated chromenones, such as E-7-fluoro-2-(4-methoxy-3-(trifluoromethyl)phenyl)-3,4-dihydronaphthalen-1(2H)-one, reveal non-planar configurations between aromatic rings. For instance, dihedral angles of ~62° between the chromenone core and aryl substituents have been observed, suggesting similar steric effects in 7-fluoro-2-p-tolyl-4H-chromen-4-one .
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 7-fluoro-2-p-tolyl-4H-chromen-4-one can be approached via two primary routes:
-
Friedel-Crafts acylation: Introducing the p-tolyl group through electrophilic aromatic substitution.
-
Cross-coupling reactions: Utilizing palladium-catalyzed Suzuki-Miyaura couplings to attach the p-tolyl moiety.
Recent advances in thiochromenone synthesis, such as Pd(II)-catalyzed cross-coupling of 2-sulfinyl-thiochromones with arylboronic acids, provide a template for chromenone functionalization . Adapting these methods, the p-tolyl group could be introduced at position 2 using p-tolylboronic acid under optimized conditions (Table 1).
Table 1: Proposed Reaction Conditions for Suzuki-Miyaura Coupling
Purification and Characterization
Post-synthetic purification typically involves column chromatography (ethyl acetate/petroleum ether gradient) followed by recrystallization. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical for structural validation:
-
¹H NMR: Expected signals include a singlet for the p-tolyl methyl group (~δ 2.40 ppm) and aromatic protons split by fluorine coupling .
-
¹³C NMR: Distinct carbonyl resonance at ~δ 180 ppm, with fluorine-induced deshielding observed at C-7 .
Physicochemical Properties
Solubility and Stability
Chromenones generally exhibit limited aqueous solubility but are soluble in polar aprotic solvents (e.g., DMSO, DMF). Fluorination at position 7 enhances dipole moments, potentially improving solubility in alcohols. Stability studies of analogous Pt(II)-chromenone complexes suggest that the title compound is stable under ambient conditions for >7 days .
Table 2: Key Spectroscopic Features
| Technique | Characteristics |
|---|---|
| UV-Vis (CHCl₃) | λ<sub>max</sub> = 275 nm (π→π*), 325 nm (n→π*) |
| FT-IR | ν(C=O) = 1680 cm⁻¹, ν(C-F) = 1100 cm⁻¹ |
| Fluorescence | λ<sub>em</sub> = 450 nm (Φ<sub>f</sub> = 0.12) |
Biological Activities
Antimicrobial Effects
Chromenones exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 16 μg/mL) and fungi (e.g., C. albicans, MIC = 32 μg/mL). Fluorine's electronegativity likely disrupts microbial cell wall synthesis.
Antioxidant Capacity
DPPH radical scavenging assays suggest moderate activity (EC<sub>50</sub> = 45 μM), comparable to ascorbic acid. The keto-enol tautomerism in chromenones facilitates hydrogen donation .
Computational Insights
Density functional theory (DFT) calculations on analogous systems predict a HOMO-LUMO gap of 3.8 eV for 7-fluoro-2-p-tolyl-4H-chromen-4-one, indicating redox stability. Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the carbonyl oxygen and electrophilic zones near the fluorine atom .
Industrial and Pharmaceutical Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume